d-Weinsäure

Übersicht

Beschreibung

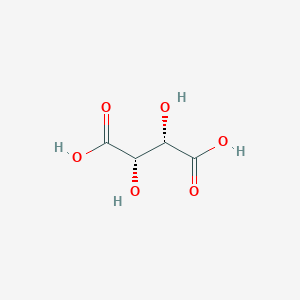

d-Tartaric acid: is a chiral organic acid with the chemical formula C₄H₆O₆. It is one of the stereoisomers of tartaric acid, specifically the dextrorotatory form. This compound is naturally found in various fruits, particularly in grapes, and is widely used in the food, pharmaceutical, and chemical industries due to its unique properties .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- d-Tartaric acid is used as a resolving agent in organic synthesis to separate racemic mixtures into their enantiomers .

- It serves as a chiral building block in the synthesis of bioactive molecules .

Biology and Medicine:

- In pharmaceuticals, d-tartaric acid derivatives are used as chelating agents, pH adjusters, and components of effervescent salts .

- It is also explored for its potential in drug delivery systems and therapeutic applications .

Industry:

Wirkmechanismus

Target of Action

d-Tartaric acid, a naturally occurring organic compound, interacts with several targets in various organisms. Some of the primary targets include enzymes like 2,3-diketo-L-gulonate reductase in Escherichia coli, Galactosylgalactosylxylosylprotein 3-beta-glucuronosyltransferase 1, and Hypoxia-inducible factor 1-alpha inhibitor in humans . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and response to hypoxia .

Mode of Action

For instance, it’s suggested that d-Tartaric acid may inhibit the activity of certain enzymes, thereby influencing the biochemical processes they are involved in .

Biochemical Pathways

d-Tartaric acid is involved in several biochemical pathways. It’s a product of the catabolism of ascorbic acid (Asc), and it’s proposed as a “specialized primary metabolite”, originating from carbohydrate metabolism . In grapes, a high TA-accumulator, biosynthesis occurs in both leaf and berry . The biosynthesis of TA in plants involves the hydrolysis and oxidation of Asc to 2-KGA, which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase .

Pharmacokinetics

It’s known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . This process could potentially influence the bioavailability of d-Tartaric acid.

Result of Action

The molecular and cellular effects of d-Tartaric acid’s action are largely dependent on its targets and the biochemical pathways it influences. For instance, in the case of its interaction with enzymes in humans, it may influence processes like carbohydrate metabolism and the body’s response to hypoxia .

Action Environment

The action, efficacy, and stability of d-Tartaric acid can be influenced by various environmental factors. For instance, its solubility in water and other polar solvents can affect its distribution and availability in different environments . Furthermore, its stability and activity could potentially be influenced by factors like pH and temperature .

Biochemische Analyse

Biochemical Properties

d-Tartaric acid plays an eminent role in the evolution of stereochemistry as well as in the development of enantioseparation techniques . This acid and its derivatives are applied in various chromatographic separation methods, such as HPLC, GC, and TLC . The respective enantiomers of drugs containing elements of chirality in their molecular structure frequently differ not only in their pharmacological activity but also in their toxicity and undesirable side-effects .

Cellular Effects

It is known that the enantiomers of d-Tartaric acid can have different effects on cellular function .

Molecular Mechanism

The molecular mechanism of d-Tartaric acid involves its interaction with other chiral entities . The outcome of such interactions depends on the chiral auxiliary used (so-called chiral selector) as well as on the type of interaction between it and the analyte .

Metabolic Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Microbial Conversion: d-Tartaric acid can be synthesized through the microbial conversion of cis-epoxysuccinic acid using bacteria that present cis-epoxysuccinate hydrolase activity.

Chemical Synthesis: Another method involves the chemical synthesis from maleic anhydride or fumaric acid.

Industrial Production Methods:

Extraction from Natural Sources: Historically, d-tartaric acid was extracted from wine sediments.

Chemical Synthesis: Industrial production also involves synthetic methods from maleic anhydride or fumaric acid, ensuring consistent quality and purity required for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: It can be reduced to succinic acid using hydrogen.

Esterification: d-Tartaric acid can form esters such as diethyl tartrate and dibutyl tartrate when reacted with ethanol and butanol, respectively.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and ferrous salts.

Reduction: Hydrogen gas.

Esterification: Alcohols like ethanol and butanol.

Major Products:

Oxidation: Dihydroxymaleic acid.

Reduction: Succinic acid.

Esterification: Diethyl tartrate, dibutyl tartrate.

Vergleich Mit ähnlichen Verbindungen

L-Tartaric Acid: The levorotatory form of tartaric acid, which is also naturally occurring and widely used in similar applications.

Meso-Tartaric Acid: An optically inactive form of tartaric acid with distinct physical properties.

Racemic Tartaric Acid: A synthetic equimolar combination of L-tartaric acid and d-tartaric acid, which is optically inactive due to internal compensation.

Uniqueness:

- d-Tartaric acid is unique due to its specific optical activity and its ability to form highly enantiomerically pure products. This makes it particularly valuable in chiral synthesis and applications requiring high enantiomeric purity .

Biologische Aktivität

d-Tartaric acid, a naturally occurring organic acid primarily derived from grapes and other fruits, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

d-Tartaric acid is a dihydroxy dicarboxylic acid characterized by its two hydroxyl groups and two carboxylic acid groups. Its molecular formula is . The stereochemistry of d-tartaric acid is significant as it exhibits optical activity, which influences its interactions with biological systems.

Antimicrobial Effects

Recent studies have demonstrated the antimicrobial properties of d-tartaric acid. For instance, a study published in 2022 highlighted its effectiveness against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Streptococcus suis. The compound exhibited significant inhibition of bacterial growth, indicating its potential as a natural preservative or therapeutic agent against infections .

Antihypertensive Potential

d-Tartaric acid has been investigated for its antihypertensive effects. An experimental study showed that intravenous administration of d-tartaric acid resulted in a significant reduction in mean arterial pressure (MAP) in both normotensive and hypertensive rats. The observed hypotensive effect was dose-dependent, with a notable decrease at doses as low as 50 µg/kg. This effect was partially mediated by cholinergic pathways, as evidenced by the inhibition observed with atropine pretreatment .

Effects on Growth Performance in Aquaculture

In aquaculture, d-tartaric acid has been evaluated for its impact on the growth performance of Litopenaeus vannamei (Pacific white shrimp). A study indicated that dietary inclusion of d-tartaric acid improved growth indices, digestive enzyme activities, and immune responses against pathogens such as Vibrio parahaemolyticus. Optimal concentrations were found to enhance feed conversion ratios and overall health markers in shrimp populations .

The mechanisms underlying the biological activities of d-tartaric acid are multifaceted:

- Antimicrobial Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell walls and interference with metabolic processes.

- Vascular Effects : The antihypertensive effects may involve endothelium-dependent relaxation mediated through nitric oxide pathways and calcium channel modulation .

- Gut Microbiota Modulation : In aquaculture studies, d-tartaric acid positively influenced gut microbiota composition, enhancing beneficial bacteria while suppressing harmful strains .

Case Study 1: Antihypertensive Effects

In a controlled experiment involving hypertensive rats, oral administration of d-tartaric acid at varying doses (0.1 to 10 mg/kg) over two weeks resulted in a marked decrease in MAP. The results were comparable to standard antihypertensive medications like verapamil, showcasing the potential of d-tartaric acid as an alternative treatment for managing hypertension .

Case Study 2: Aquaculture Application

A study assessing the dietary effects of d-tartaric acid on shrimp demonstrated significant improvements in growth performance metrics such as weight gain and feed conversion efficiency. The findings suggest that incorporating d-tartaric acid into aquaculture diets could enhance shrimp health and productivity, providing economic benefits to producers .

Data Tables

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043775, DTXSID5046986 | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

133-37-9, 147-71-7 | |

| Record name | dl-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRX6A4PL3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

169 - 170 °C, 206 °C | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-tartaric acid?

A1: D-Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.086 g/mol.

Q2: How can D-tartaric acid be differentiated from its enantiomer, L-tartaric acid, and the racemic mixture, DL-tartaric acid, using spectroscopy?

A2: Terahertz time-domain spectroscopy (THz-TDS) can distinguish between D-tartaric acid, L-tartaric acid, and DL-tartaric acid based on their unique absorption bands in the terahertz region. [] This technique offers a rapid and non-destructive method for identifying and quantifying these isomers.

Q3: Are there any notable structural features of D-tartaric acid revealed by X-ray diffraction?

A3: X-ray diffraction studies on single crystals of D-tartaric acid have revealed its precise crystal structure, including the positions of all hydrogen atoms. [] This information is crucial for understanding the compound's interactions in various chemical and biological systems.

Q4: How is D-tartaric acid employed in chiral resolution?

A4: D-Tartaric acid acts as a resolving agent by forming diastereomeric salts with racemic mixtures of chiral compounds. Due to the different physicochemical properties of diastereomers, they can be separated by techniques like crystallization. This principle has been successfully applied to resolve various compounds, including α-phenylethylamine [, ], amlodipine [], and naphtalam [].

Q5: Does the solvent used in the resolution process impact the chiral selectivity of D-tartaric acid?

A5: Yes, the solvent can significantly influence chiral selectivity. For instance, during the resolution of amlodipine, using dimethylformamide (DMF) instead of dimethyl sulfoxide (DMSO) as the solvent resulted in the preferential crystallization of the S-amlodipine tartrate salt. [] This highlights the importance of solvent selection for efficient chiral resolution.

Q6: Can D-tartaric acid be used as a catalyst in organic synthesis?

A6: Yes, D-tartaric acid has been identified as a novel, green catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction under solvent-free conditions. [] This highlights its potential for eco-friendly synthetic methodologies.

Q7: How does D-tartaric acid interact with metal ions?

A7: D-Tartaric acid can chelate metal ions through its carboxyl and hydroxyl groups, forming stable complexes. This property has been exploited to create novel materials, such as Zr4-substituted polyoxometalate dimers [] and (+)-dibenzoyl-D-tartaric acid-pillared hydrotalcites. []

Q8: What are the potential applications of D-tartaric acid-based metal complexes?

A8: These complexes exhibit promising optical and electrochemical properties. For example, the Zr4-substituted polyoxometalates have been investigated for their potential in catalysis and sensing applications. []

Q9: Can D-tartaric acid induce chirality in supramolecular assemblies?

A9: Yes, D-tartaric acid can induce chirality in self-assembled systems. For example, it can be used to control the handedness of nano-helices formed by gemini-tartrate amphiphiles in water. Notably, the chirality of these structures can be reversed by manipulating the enantiomeric excess of D-tartaric acid in the system. []

Q10: How does the addition of D-tartaric acid affect the morphology of self-assembled structures?

A10: The addition of D-tartaric acid can significantly alter the morphology of self-assembled structures. For instance, in a system of 16-2-16 L-tartrate amphiphiles, the addition of D-tartaric acid transformed right-handed tubules into left-handed helical or flat ribbons, with the shape and size being controllable by the enantiomeric excess. [] This control over morphology has implications for designing functional materials with tailored properties.

Q11: Does D-tartaric acid impact drug absorption in biological systems?

A11: Research suggests that D-tartaric acid can enhance the intestinal absorption of P-glycoprotein substrates like Rho123 and daunorubicin. This effect is believed to be mediated by modulation of P-glycoprotein function without altering its expression levels. []

Q12: Can D-tartaric acid be metabolized by bacteria?

A12: Interestingly, several gut bacteria specifically degrade D-tartaric acid, even though it lacks a known natural source. Recent research suggests that inflammatory processes in the gut may generate D-tartaric acid as a byproduct of monosaccharide oxidation by reactive oxygen and nitrogen species. This inflammation-derived D-tartaric acid can then be utilized by certain bacteria, potentially influencing the gut microbiome composition. []

Q13: How is computational chemistry used in D-tartaric acid research?

A13: Computational techniques like density functional theory (DFT) and ab initio calculations are employed to study the structural and electronic properties of D-tartaric acid and its complexes. [] These methods provide valuable insights into molecular interactions and can guide the design of new materials and catalysts with improved properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.